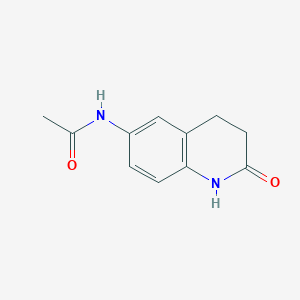![molecular formula C14H20N2O3 B6505850 ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate CAS No. 1796969-41-9](/img/structure/B6505850.png)
ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate, commonly referred to as EMPC, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and other organic solvents. EMPC is a derivative of piperidine and is derived from the reaction of ethyl 4-hydroxy-piperidine-1-carboxylate with 6-methylpyridine. EMPC has been widely studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
EMPC has been widely studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in organic synthesis, as a catalyst in biocatalytic reactions, and as a ligand in coordination chemistry. EMPC has also been used as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, and as a substrate for the synthesis of novel compounds. Furthermore, EMPC has been used to study the structure and function of proteins, as well as to study the mechanism of action of drugs.
作用機序
The mechanism of action of EMPC is not well understood. However, it is believed that the compound binds to specific enzymes and proteins and alters their activity. In the case of enzymes, EMPC can act as an inhibitor, blocking the activity of the enzyme and preventing the formation of the desired product. In the case of proteins, EMPC can bind to specific sites on the protein and alter its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMPC are not well understood. However, studies have shown that the compound can bind to specific enzymes and proteins and alter their activity. In addition, EMPC has been shown to have anti-inflammatory and antioxidant properties. Furthermore, studies have suggested that EMPC may have potential applications in the treatment of cancer and other diseases.
実験室実験の利点と制限
The use of EMPC in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize using simple chemical reactions. Second, it has a wide range of potential applications in scientific research. Third, EMPC has been shown to have anti-inflammatory and antioxidant properties. Finally, the compound is relatively stable and can be stored for extended periods of time.
However, there are some limitations to the use of EMPC in laboratory experiments. First, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Second, the compound is not very stable and can degrade over time. Finally, the mechanism of action of EMPC is not well understood, making it difficult to predict its effects in different contexts.
将来の方向性
Given the potential applications of EMPC in scientific research, there are several potential future directions for research on the compound. First, further research is needed to better understand the mechanism of action of EMPC and its effects on different enzymes and proteins. Second, additional studies are needed to explore the potential therapeutic applications of EMPC in the treatment of cancer and other diseases. Third, research is needed to develop more efficient and cost-effective methods for synthesizing EMPC. Finally, research is needed to explore the potential applications of EMPC in other areas, such as drug delivery and drug design.
合成法
The synthesis of EMPC is a relatively simple chemical procedure. It involves the reaction of ethyl 4-hydroxy-piperidine-1-carboxylate with 6-methylpyridine in aqueous solution. The reaction is catalyzed by an acid, such as sulfuric acid, and the resulting product is a colorless solid. The reaction is typically carried out at room temperature, but the reaction time can vary depending on the concentration of the reactants.
特性
IUPAC Name |
ethyl 4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-18-14(17)16-9-7-12(8-10-16)19-13-6-4-5-11(2)15-13/h4-6,12H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTLDQNHDZTJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6505768.png)
![2-({1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505777.png)

![N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}furan-2-carboxamide](/img/structure/B6505790.png)
![6-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505794.png)
![6-{[1-(2-methoxyacetyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505800.png)
![6-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505807.png)
![6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505822.png)
![6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505827.png)
![N-(3-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6505843.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B6505859.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide](/img/structure/B6505873.png)
